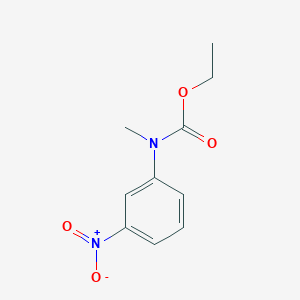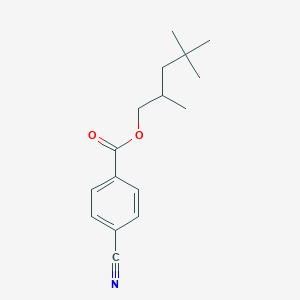![molecular formula C18H14O4 B14421304 1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one CAS No. 84302-20-5](/img/structure/B14421304.png)
1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one typically involves the reaction of diphenyl ketone with a suitable oxidizing agent to form the trioxabicyclo structure. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the bicyclic structure.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one can be compared with other similar compounds such as:
- 2,3,7-Trioxabicyclo[2.2.1]heptane,1,4-bis(1,1-dimethylethyl)
- Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
These compounds share similar bicyclic structures but differ in their functional groups and reactivity The uniqueness of 1-(1,4-Diphenyl-2,3,7-trioxabicyclo[22
Propriétés
Numéro CAS |
84302-20-5 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-(1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethanone |
InChI |
InChI=1S/C18H14O4/c1-13(19)16-12-17(14-8-4-2-5-9-14)20-18(16,22-21-17)15-10-6-3-7-11-15/h2-12H,1H3 |
Clé InChI |
GRVBBKNCLSUJDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2(OC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


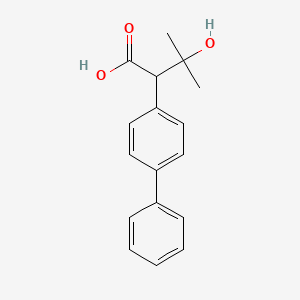


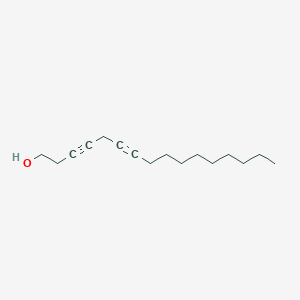


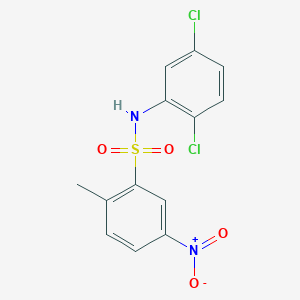
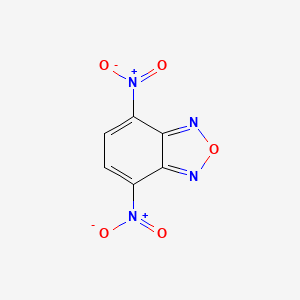
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
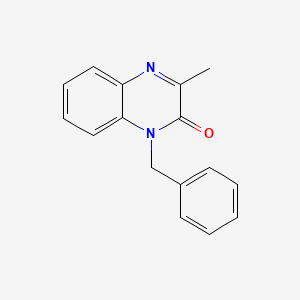
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
